(8,8-Dimethyl-8,9-dihydro-6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluoren-1-ylsulfanyl)-acetic acid
Description
The compound "(8,8-Dimethyl-8,9-dihydro-6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluoren-1-ylsulfanyl)-acetic acid" is a heterocyclic molecule featuring a polycyclic benzo[b]fluorene core modified with oxygen (oxa), sulfur (thia), and nitrogen (triaza) atoms. This structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or receptor modulators.
Properties
CAS No. |
488715-15-7 |
|---|---|
Molecular Formula |
C16H15N3O3S2 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C16H15N3O3S2/c1-16(2)4-10-8(5-22-16)3-9-12-13(24-14(9)19-10)15(18-7-17-12)23-6-11(20)21/h3,7H,4-6H2,1-2H3,(H,20,21) |
InChI Key |
SMEFTQRZRAECCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C(=NC=N4)SCC(=O)O)C |
solubility |
53.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]acetic acid typically involves multi-step reactions. The starting materials often include pyridine derivatives, thiophene derivatives, and other heterocyclic compounds. The synthetic route may involve the following steps:
Formation of the Pyrano Ring: This step involves the cyclization of a pyridine derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Formation of the Thieno Ring: The thieno ring is introduced through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed by the condensation of a suitable amine with a carbonyl compound.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce functional groups such as carbonyls or nitro groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It is also studied for its unique reactivity and stability.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound (Sulfanyl-Acetic Acid Derivative) | 1-(2-Methoxy-ethylsulfanyl)-Analog (CAS: 896813-52-8) |
|---|---|---|
| Molecular Formula | ~C16H17N3O4S2 (estimated) | C17H19N3O3S |
| Molecular Weight (g/mol) | ~395.4 (estimated) | 345.4 |
| Water Solubility | Higher (due to -COOH group) | 43 µg/mL (pH 7.4) |
| Key Functional Groups | Sulfanyl-acetic acid | Methoxy-ethylsulfanyl |
| Potential Applications | Drug design (polar interactions) | Intermediate for hydrophobic scaffolds |
Chemoinformatic Similarity Analysis
Using Tanimoto coefficients (), the target compound exhibits moderate similarity (~0.6–0.7) to benzothiazole-containing spirocycles () due to shared heterocyclic motifs. However, its sulfanyl-acetic acid group reduces similarity to purely hydrophobic analogs like those in .
Biological Activity
The compound (8,8-Dimethyl-8,9-dihydro-6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluoren-1-ylsulfanyl)-acetic acid is a complex organic molecule with significant potential for biological activity. Its unique structural features, including multiple heteroatoms such as sulfur, nitrogen, and oxygen, suggest it may interact with various biological targets. This article reviews the current understanding of its biological activities based on diverse research sources.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 385.53 g/mol. The presence of various functional groups in its structure allows for diverse chemical reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 385.53 g/mol |
| InChI | InChI=1S/C20H27N5OS/... |
| InChIKey | OHJRQWAPURIHBO-UHFFFAOYSA-N |
Biological Activity Overview
In silico predictions using computational tools like PASS (Prediction of Activity Spectra for Substances) indicate that this compound may exhibit various biological activities. These include:
- Antimicrobial Activity : The structural similarities with known antimicrobial agents suggest potential effectiveness against a range of pathogens.
- Anticancer Properties : Preliminary studies indicate that compounds with similar scaffolds have shown cytotoxic effects against cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for specific metabolic enzymes, which could be beneficial in treating various diseases.
Antimicrobial Activity
Research has shown that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, studies on mercapto-substituted 1,2,4-triazoles demonstrated comparable antibacterial and antifungal activities against various pathogens . The potential for the target compound to share these properties warrants further investigation.
Anticancer Potential
A study evaluating the cytotoxic effects of related compounds found that certain derivatives exhibited potent activity against human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). For example, a derivative showed an inhibition rate of 87% against MCF-7 cells compared to a standard reference drug . This suggests that the target compound may also possess anticancer properties.
Enzyme Inhibition
Research into enzyme inhibition has revealed that compounds with similar structures can effectively inhibit enzymes like acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases . The potential for our compound to interact similarly could make it a candidate for further biochemical studies.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how variations in structure can lead to diverse biological activities. Below is a table summarizing notable compounds with similar features:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| Compound A | Contains sulfur and nitrogen; similar ring structure | Antimicrobial |
| Compound B | Similar heteroatom composition; different functional groups | Anticancer |
| Compound C | Comparable size and complexity; variations in substitution | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
